1-cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole
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Overview
Description
1-cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole is a synthetic compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms. This particular compound is notable for its potential biological and pharmacological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole typically involves multiple steps, starting with the preparation of the pyrazole ring One common method involves the reaction of hydrazine with a β-diketone to form the pyrazole core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as recrystallization and chromatography are employed to purify the final compound.
Chemical Reactions Analysis
Types of Reactions
1-cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or hydrogenated products.
Scientific Research Applications
1-cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. For example, it could act as an inhibitor of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]ethanone: Similar structure with an ethanone group instead of methanone.
Cyclohexyl-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]propanone: Contains a propanone group.
Uniqueness
1-cyclohexanecarbonyl-3-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-1H-pyrazole is unique due to its specific substitution pattern and the presence of the cyclohexyl group, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
cyclohexyl-[3-[4-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O2/c24-19-9-6-18(21(25)14-19)15-29-20-10-7-16(8-11-20)22-12-13-27(26-22)23(28)17-4-2-1-3-5-17/h6-14,17H,1-5,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TURNDUFZVMTZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2C=CC(=N2)C3=CC=C(C=C3)OCC4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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